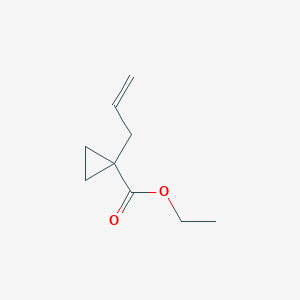
Ethyl 1-allylcyclopropanecarboxylate
Übersicht
Beschreibung
Ethyl 1-allylcyclopropanecarboxylate is a member of the class of cyclopropanes that is ethyl cyclopropanecarboxylate substituted by a prop-2-en-1-yl group at position 1. It has a role as a metabolite. It is a carboxylic ester and a member of cyclopropanes.
Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis and Plant Research
Ethyl 1-allylcyclopropanecarboxylate plays a significant role in the study of ethylene biosynthesis in plants. Researchers like Bulens et al. (2011) have updated protocols for the analysis of metabolites and enzyme activities of ethylene biosynthesis, emphasizing the measurement of ethylene itself. These protocols include metabolites like 1-aminocyclopropane-1-carboxylic acid and 1-(malonylamino)cyclopropane-1-carboxylic acid, key components in ethylene synthesis (Bulens et al., 2011).
Ethylene Inhibition Studies
Research by Watkins (2006) on 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception, sheds light on its effects on fruits and vegetables. This work helps understand ethylene's role in ripening and senescence, with implications for commercial technology to maintain product quality (Watkins, 2006).
Polymer Chemistry
In the field of polymer chemistry, Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate has been oligomerized using horseradisch peroxidase as a catalyst, demonstrating the compound's utility in enzymatically catalyzed oxidative polymerization processes (Pang, Ritter & Tabatabai, 2003).
Ethylene Action Inhibition Studies
Research like that conducted by Blankenship and Dole (2003) on 1-methylcyclopropene (1-MCP) elucidates the detailed action and effects of ethylene inhibition in a variety of fruits, vegetables, and floriculture crops. Their work contributes significantly to understanding the technological uses of 1-MCP and its effects on various plant processes (Blankenship & Dole, 2003).
Ethylene Synthesis Enzyme Studies
The structure, catalytic activity, and evolutionary relationships of enzymes like 1-aminocyclopropane-1-carboxylate synthase, key in ethylene synthesis in plants, have been extensively studied. Jakubowicz (2002) discusses these aspects, highlighting their importance in fruit ripening and plant senescence (Jakubowicz, 2002).
Ethylene Precursor Studies
Research on ethylene precursors such as 1-aminocyclopropane-1-carboxylic acid (ACC) by Hoffman, Yang, and McKeon (1982) has been pivotal in understanding ethylene synthesis in plants. Their work identifies major conjugates of ACC, advancing knowledge in plant physiology (Hoffman, Yang & McKeon, 1982).
Ethylene-Independent Growth Regulator Research
Polko and Kieber (2019) have explored the role of ACC as an ethylene-independent growth regulator. Their review summarizes current knowledge and new findings, highlighting ACC's impact on plant development and pathogen virulence (Polko & Kieber, 2019).
Organic Chemistry and Cycloaddition Reactions
Kitagawa et al. (2004) have explored iodine atom transfer [3 + 2] cycloaddition reactions with alkenes using unsymmetrical allylated active methine radicals. This research contributes to the understanding of functionalized cyclopentane derivatives in organic chemistry (Kitagawa, Miyaji, Sakuma & Taguchi, 2004).
ACC in Plant-Agronomy Applications
Vanderstraeten and Van Der Straeten (2017) discuss the accumulation and transport of ACC in plants. Their review offers insights into the regulation of ACC synthesis and its potential applications in agronomy (Vanderstraeten & Van Der Straeten, 2017).
Enzyme Inhibition Studies
Boztaş et al. (2019) investigated bromophenol derivatives with a cyclopropyl moiety, including ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate. Their research sheds light on the enzyme inhibition properties of these compounds, relevant in diseases like Alzheimer's (Boztaş et al., 2019).
Stereochemistry in Plant Tissues
Hoffman et al. (1982) explored the stereospecific conversion of 1-aminocyclopropanecarboxylic Acid to ethylene in plant tissues, providing insights into the stereochemistry of ethylene precursors (Hoffman, Yang, Ichihara & Sakamura, 1982).
Eigenschaften
IUPAC Name |
ethyl 1-prop-2-enylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-9(6-7-9)8(10)11-4-2/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDXFMWEYMJTPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


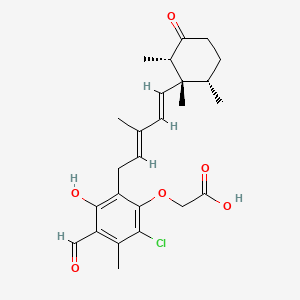

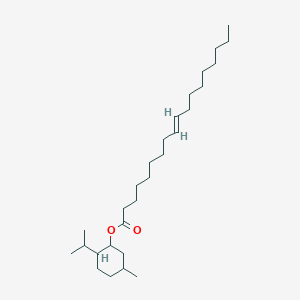
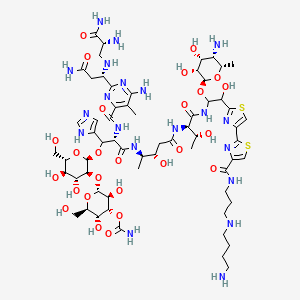
![(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol](/img/structure/B1252848.png)

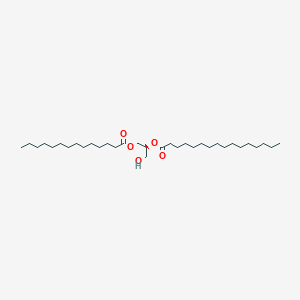


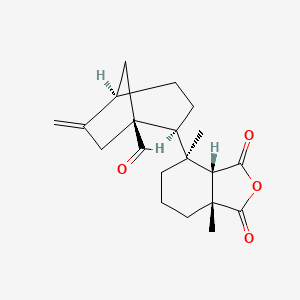
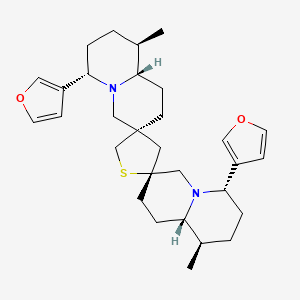
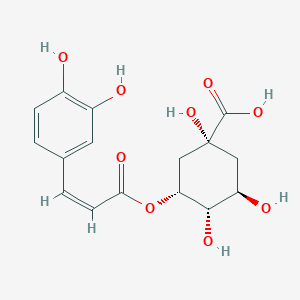
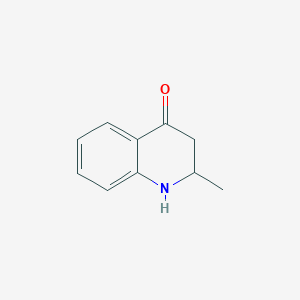
![(8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1252865.png)
